Hydrocodone-d3

Catalog No.
S3352988
CAS No.
136765-36-1
M.F
C18H21NO3
M. Wt
302.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydrocodone-d3

CAS Number

136765-36-1

Product Name

Hydrocodone-d3

IUPAC Name

(4R,4aR,7aR,12bS)-9-methoxy-3-(trideuteriomethyl)-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

Molecular Formula

C18H21NO3

Molecular Weight

302.4 g/mol

InChI

InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3,6,11-12,17H,4-5,7-9H2,1-2H3/t11-,12+,17-,18-/m0/s1/i1D3

InChI Key

LLPOLZWFYMWNKH-PLQFRFGVSA-N

SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4

Isomeric SMILES

[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=O)CC4

Hydrocodone:

  • Primarily used as an opioid analgesic for managing moderate to severe pain National Library of Medicine, DailyMed: )
  • Research explores its potential role in cough suppression and dyspnea (shortness of breath) management National Institutes of Health, PubChem: )

Vitamin D3 (cholecalciferol):

  • Essential for bone health and calcium homeostasis National Institutes of Health, Office of Dietary Supplements: )
  • Research investigates its potential role in various conditions, including chronic pain, immune function, and cardiovascular health, although the evidence is often inconclusive National Institutes of Health, Office of Dietary Supplements: )

Combined Application:

  • The rationale for combining hydrocodone and vitamin D3 in research is not readily apparent.
  • Hydrocodone, as an opioid, primarily targets the central nervous system for pain relief, while vitamin D3 acts on various tissues throughout the body and may not directly impact pain perception.
  • Further research is necessary to understand any potential interactions or synergistic effects of combining these two compounds.

Hydrocodone-d3 is a deuterated form of hydrocodone, a semi-synthetic opioid derived from codeine. Its chemical structure is represented by the formula C18H21NO3C_{18}H_{21}NO_3, with the addition of three deuterium atoms, making its molecular formula C18H18D3NO3C_{18}H_{18}D_3NO_3 and its average mass approximately 302.388 g/mol . Hydrocodone-d3 is primarily utilized in pharmacokinetic studies and research due to its isotopic labeling, which helps in tracing and understanding drug metabolism and interactions in biological systems.

Hydrocodone-d3 undergoes similar metabolic pathways as hydrocodone. It can be metabolized into several metabolites, including hydromorphone-d3 and norhydrocodone-d3. The primary metabolic reactions include:

  • O-demethylation: Catalyzed mainly by cytochrome P450 2D6, this reaction converts hydrocodone-d3 into hydromorphone-d3.
  • N-demethylation: Primarily mediated by cytochrome P450 3A4, leading to the formation of norhydrocodone-d3.
  • Hydroxylation: Both hydrocodone-d3 and its metabolites can undergo hydroxylation, forming various hydroxy metabolites that can further conjugate with glucuronic acid for excretion .

The synthesis of hydrocodone-d3 typically involves the following steps:

  • Starting Material: Codeine serves as the precursor.
  • Deuteration: Codeine is subjected to catalytic rearrangement in the presence of deuterated solvents or reagents, often using palladium or platinum catalysts in acidic conditions. This process incorporates deuterium into specific positions on the molecule.
  • Purification: The resulting product is purified through techniques such as chromatography to isolate hydrocodone-d3 from unreacted materials and byproducts .

Hydrocodone-d3 is primarily used in:

  • Pharmacokinetic Studies: Its isotopic labeling allows researchers to trace drug metabolism and interactions without interference from endogenous compounds.
  • Analytical Chemistry: Utilized in liquid chromatography-tandem mass spectrometry methods for analyzing hydrocodone and its metabolites in biological samples.
  • Research: Helps in understanding opioid pharmacology and developing new analgesic drugs with improved safety profiles .

Interaction studies involving hydrocodone-d3 focus on its metabolic pathways and potential drug-drug interactions. Key findings include:

  • Cytochrome P450 Interactions: Hydrocodone-d3's metabolism is influenced by other substances that inhibit or induce cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4), affecting its efficacy and safety profile.
  • Opioid Receptor Interactions: Studies have shown that co-administration with other opioids or central nervous system depressants can enhance sedative effects and increase the risk of respiratory depression .

Hydrocodone-d3 shares structural similarities with several other opioid compounds. Below is a comparison highlighting its uniqueness:

CompoundStructurePotencyUnique Features
HydrocodoneC18H21NO3ModeratePrimary active form; widely used for pain relief
HydromorphoneC17H19NO3HighMore potent than hydrocodone; rapid onset
NorhydrocodoneC17H19NO3LowActive metabolite of hydrocodone
CodeineC18H21NO3LowNatural opiate; less potent than hydrocodone
FentanylC22H28N2OVery highSynthetic opioid; significantly more potent

Hydrocodone-d3's unique feature lies in its isotopic labeling, which allows for enhanced tracking in metabolic studies compared to its non-deuterated counterparts . This specificity makes it invaluable for research applications where precise measurements are crucial.

Deuterium Incorporation Strategies in Opioid Analog Synthesis

The synthesis of Hydrocodone-d3 hinges on selective deuterium incorporation into the hydrocodone structure, typically targeting the N-methyl group to preserve pharmacological relevance while ensuring metabolic stability. A prominent approach involves the use of deuterated methylating agents, such as deuterated iodomethane (CD3I), which facilitates the substitution of protium with deuterium at the tertiary amine site. This method capitalizes on the nucleophilic properties of the nitrogen atom, enabling efficient isotopic exchange under controlled alkaline conditions.

Recent studies have demonstrated the utility of Mannich-type reactions for constructing deuterated piperidine cores, a structural motif common to many opioids. By employing deuterated formaldehyde (DCDO) and dimethylamine derivatives, researchers achieve site-specific deuteration at the C3 position of hydrocodone, as evidenced in the synthesis of deuterated haptens for vaccine development. This strategy not only enhances isotopic purity but also minimizes side reactions that could compromise yield.

Optimization of N-Methyl Group Labeling via Halogenated Methane Reagents

The N-methyl group of hydrocodone presents a prime target for deuteration due to its metabolic significance. Halogenated methane reagents, such as deuterated methyl bromide (CD3Br), have emerged as optimal agents for this purpose. Reactions conducted in anhydrous tetrahydrofuran (THF) at −78°C yield >95% deuterium incorporation, as confirmed by high-resolution mass spectrometry (HRMS). Key parameters influencing efficiency include:

  • Reagent stoichiometry: A 2:1 molar ratio of CD3Br to hydrocodone ensures complete methylation.
  • Reaction duration: Extended reaction times (>24 hours) mitigate incomplete substitution.
  • Catalyst selection: Crown ethers (e.g., 18-crown-6) enhance reagent solubility and reaction homogeneity.

A comparative analysis of deuterating agents (Table 1) reveals CD3I as superior to CD3Br in terms of isotopic purity (99.8% vs. 98.5%), albeit with marginally lower yields (82% vs. 88%) due to iodine’s bulkier atomic radius.

Table 1: Performance of Halogenated Methane Reagents in N-Methyl Deuteration

ReagentIsotopic Purity (%)Yield (%)Reaction Time (h)
CD3I99.88224
CD3Br98.58818

Purification and Characterization of Deuterated Byproducts

Post-synthetic purification of Hydrocodone-d3 necessitates multimodal chromatography to resolve isotopic variants. Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and deuterium-enriched mobile phases (e.g., CD3CN/D2O) achieves baseline separation of Hydrocodone-d3 from protiated contaminants. Nuclear magnetic resonance (NMR) spectroscopy, particularly ^2H-NMR, confirms deuterium placement, with characteristic shifts observed at δ 2.15 ppm for the N-CD3 group.

Mass spectral characterization via GCMS-TQ8030 triple quadrupole systems employs multiple reaction monitoring (MRM) to distinguish Hydrocodone-d3 (m/z 302 → 242) from native hydrocodone (m/z 299 → 242). Collision-induced dissociation (CID) profiles further validate isotopic integrity, as deuterated analogs exhibit reduced fragmentation at labeled sites. Notably, advanced UFsweeper technology eliminates cross-talk between co-eluting deuterated and non-deuterated species, ensuring analytical specificity.

XLogP3

2.2

Wikipedia

(5alpha)-3-Methoxy-17-(~2~H_3_)methyl-4,5-epoxymorphinan-6-one

Dates

Modify: 2023-08-19

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